

Technical Guide: (4-Ethoxy-2,5-dimethylphenyl)boronic acid

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Compound of Interest

Compound Name: (4-Ethoxy-2,5-dimethylphenyl)boronic acid

Cat. No.: B595599

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CAS Number: 1217500-56-5

This technical guide provides a comprehensive overview of **(4-Ethoxy-2,5-dimethylphenyl)boronic acid**, a specialized organoboron compound. It is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize complex organic building blocks. This document outlines the compound's chemical properties, safety information, and its primary application in palladium-catalyzed cross-coupling reactions, supported by a detailed experimental protocol and a visualization of the reaction mechanism.

Compound Identification and Properties

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a substituted aromatic boronic acid. Such compounds are crucial intermediates in modern organic synthesis, primarily valued for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.^[1] The tables below summarize its key identifiers, computed physicochemical properties, and available physical data.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1217500-56-5[2][3]
Molecular Formula	C ₁₀ H ₁₅ BO ₃ [1]
Molecular Weight	194.04 g/mol [1][3]
IUPAC Name	(4-Ethoxy-2,5-dimethylphenyl)boronic acid
Synonyms	4-ethoxy-2,5-dimethylphenylboronic acid, 2,5-Dimethyl-4-ethoxyphenylboronic acid[1]
InChI Key	LCSUJJZAQIIJTR-UHFFFAOYSA-N[2]
MDL Number	MFCD12026704[3]

Table 2: Physicochemical Data

Property	Value	Notes
Physical Form	Solid[2]	
Purity	≥97%[2]	Typical purity from commercial suppliers.
Melting Point	Data not available	Specific experimental data is not publicly listed.
Storage	Store at room temperature[2]	
Topological Polar Surface Area	49.69 Å ²	Computed
LogP	0.38194	Computed
Hydrogen Bond Donors	2	Computed
Hydrogen Bond Acceptors	3	Computed
Rotatable Bonds	3	Computed

Safety and Handling

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is classified as harmful and an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Code	Hazard Statement
H302	Harmful if swallowed[2]
H315	Causes skin irritation[2]
H319	Causes serious eye irritation[2]
H335	May cause respiratory irritation[2]
Pictogram	GHS07 (Exclamation Mark)[2]
Signal Word	Warning[2]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **(4-Ethoxy-2,5-dimethylphenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it a cornerstone method for synthesizing biaryls, poly-aryls, and styrenes. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

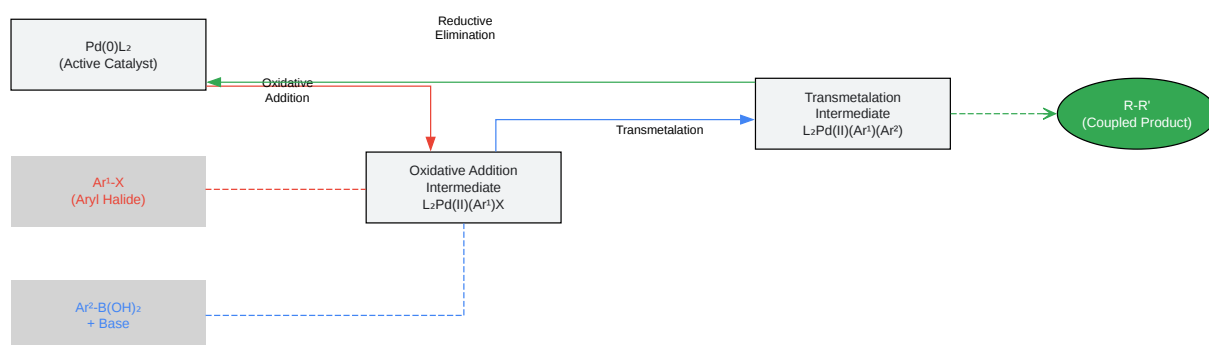
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

- **Oxidative Addition:** The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.
- **Transmetalation:** In the presence of a base, the organic substituent from the boronic acid is transferred to the palladium(II) center, displacing the halide.

- Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Visualized Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like **(4-Ethoxy-2,5-dimethylphenyl)boronic acid** with an aryl bromide.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

- **(4-Ethoxy-2,5-dimethylphenyl)boronic acid** (1.2 mmol, 1.2 equiv.)
- Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd(PPh}_3\text{)}_4$] (0.03 mmol, 3 mol%)

- Potassium Phosphate (K_3PO_4) (3.0 mmol, 3.0 equiv.)
- 1,4-Dioxane, anhydrous (8 mL)
- Deionized Water (2 mL)
- Round-bottom flask or Schlenk tube
- Magnetic stirrer and heating mantle
- Inert gas supply (Argon or Nitrogen)
- Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Reaction Setup and Execution

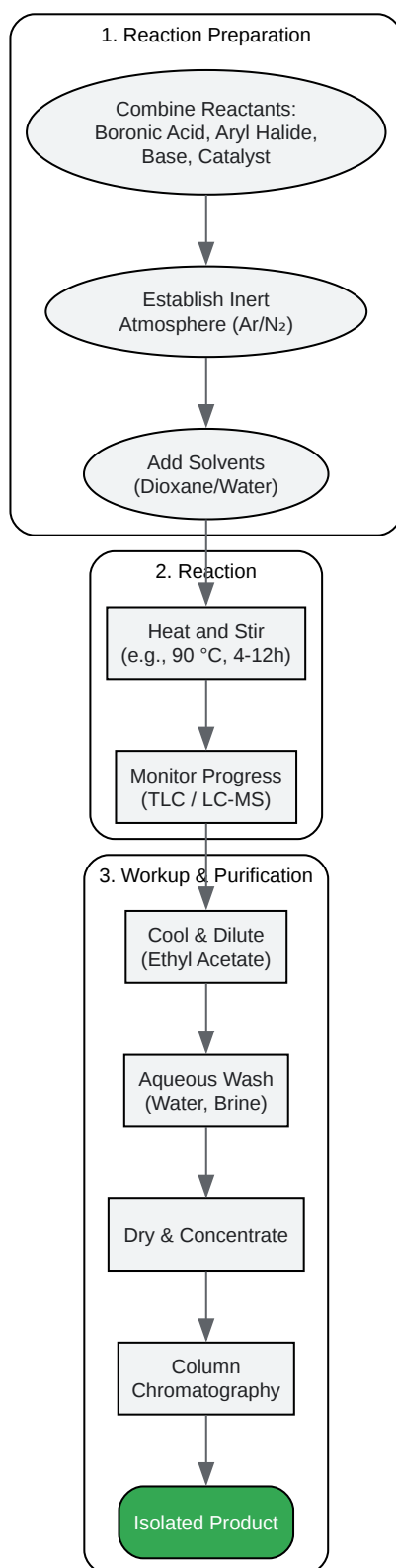
- **Flask Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar, add **(4-Ethoxy-2,5-dimethylphenyl)boronic acid** (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).
- **Inert Atmosphere:** Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent Addition:** Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
- **Reaction:** Vigorously stir the reaction mixture and heat to 90 °C using a heating mantle.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-12 hours).

Workup and Purification

- **Cooling and Dilution:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

- **Aqueous Wash:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the final biaryl product.

The following diagram outlines the general laboratory workflow for this procedure.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

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References

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